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Compound of Interest

4-Bromo-2-
Compound Name:

(diethylamino)benzaldehyde
CAS No.: 1099629-82-9

Cat. No.: B581276

Get Quote

\ J

The definitive method for determining the three-dimensional atomic arrangement of a molecule
in the solid state is single-crystal X-ray crystallography. While the crystal structure of 4-Bromo-
2-(diethylamino)benzaldehyde is yet to be reported, we can infer its likely characteristics by
examining the structures of its close relatives. The following table presents key crystallographic
parameters for relevant analogues, providing a foundation for our comparative analysis.
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4- 4- 4-Bromo-N-(2-
Parameter (Dimethylamino)be = Bromobenzaldehyd hydroxyphenyl)ben
nzaldehyde[1] e[2] zamide[3]
Chemical Formula C9oH11NO C7HsBrO C13H10BrNO:2
Molecular Weight 149.19 g/mol 185.03 g/mol 292.13 g/mol
Crystal System Monoclinic Monoclinic Monoclinic
Space Group P21/n P2i/c P2i/c
a (A) 10.356 (6) 27.3992 (18) 23.4258 (10)
b (A) 7.686 (4) 3.9369 (2) 5.6473 (1)
c () 20.8434 (13) 12.8006 (8) 9.2464 (3)
B (°) 96.808 (13) 103.504 (2) 93.008 (1)
Volume (A3) 1647.4 (12) 1342.60 (14) 1221.54 (7)
Z 8 8 4
Temperature (K) 123 200 295
C—H---1t interactions, Halogen bonding and O—H---O and N—

Key Interactions

1Tt stacking, C—

H---O hydrogen bonds

C-H---O interactions

are anticipated.

H---O hydrogen bonds

forming chains.

Expert Insights:

The crystal structure of 4-(Dimethylamino)benzaldehyde is a particularly valuable comparator.
[1] It reveals that the aldehyde and dimethylamino groups are nearly coplanar with the benzene
ring, a feature that maximizes 1t-conjugation.[1] The crystal packing is stabilized by a
combination of C—H---1t interactions, t—t stacking, and C—H---O hydrogen bonds.[1] For 4-
Bromo-2-(diethylamino)benzaldehyde, we can anticipate a similar degree of planarity.
However, the presence of the bulky bromine atom and the larger diethylamino group will likely
introduce some steric hindrance, potentially leading to a slight twisting of these functional
groups out of the plane of the benzene ring.
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The bromine atom at the 4-position is expected to introduce halogen bonding as a significant
intermolecular interaction, influencing the crystal packing. The diethylamino group at the 2-
position, being a strong electron-donating group, will influence the electronic properties of the
molecule and may participate in weak hydrogen bonding interactions.

Experimental Protocols: A Guide to Synthesis,
Crystallization, and Analysis

The following protocols are based on established methodologies for the synthesis and analysis
of substituted benzaldehydes and are readily adaptable for 4-Bromo-2-
(diethylamino)benzaldehyde.

Synthesis of 4-Bromo-2-(diethylamino)benzaldehyde

This procedure is adapted from the synthesis of related N,N-dialkylaminobenzaldehydes.[4]
The rationale behind this approach is the nucleophilic aromatic substitution of a fluorine atom,
which is activated by the electron-withdrawing aldehyde group.

Step-by-Step Protocol:

Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-bromo-2-
fluorobenzaldehyde in anhydrous N,N-dimethylformamide (DMF).

o Addition of Amine: Add 3 equivalents of diethylamine and 2 equivalents of potassium
carbonate (K2COs) to the solution. The potassium carbonate acts as a base to neutralize the
hydrofluoric acid byproduct.

¢ Reaction: Stir the mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by
thin-layer chromatography (TLC).

o Workup: After the reaction is complete, cool the mixture to room temperature and pour it into
ice-water.

o Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

e Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium
sulfate.
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 Purification: Remove the solvent under reduced pressure. Purify the crude product by
column chromatography on silica gel using a mixture of hexane and ethyl acetate as the
eluent.
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Synthesis Workflow

4-bromo-2-fluorobenzaldehyde,
diethylamine, K2COs in DMF
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4-Bromo-2-(diethylamino)benzaldehyde
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Analytical Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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